8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID
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Overview
Description
8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID is a complex organic compound with the molecular formula C11H17NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the amino or carboxylic acid groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANOL: A similar compound with an alcohol group instead of a carboxylic acid group.
8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANE: A simpler analog without the carboxylic acid group.
Uniqueness: 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID is unique due to its combination of an amino group and a carboxylic acid group on a tricyclic core. This structural feature imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
8-aminotricyclo[5.2.1.02,6]decane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11(10(13)14)5-6-4-9(11)8-3-1-2-7(6)8/h6-9H,1-5,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCNBSOSTMTRND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710928 |
Source
|
Record name | 5-Aminooctahydro-1H-4,7-methanoindene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134047-55-5 |
Source
|
Record name | 5-Aminooctahydro-1H-4,7-methanoindene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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